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Compound of Interest

Compound Name: 5-Cyclopropyl-2-methylanisole

Cat. No.: B13695752

Get Quote

Executive Summary
5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3) represents a high-value "privileged

structure" in modern medicinal chemistry. It combines the metabolic robustness of the

cyclopropyl moiety with the versatile synthetic handle of an anisole ring.

This guide details the strategic application of this building block. Unlike standard alkyl-anisoles,

the cyclopropyl group at the C5 position acts as a "metabolic shield," blocking common sites of

CYP450-mediated oxidation while enhancing lipophilicity (

) without the entropic penalty of flexible alkyl chains. This molecule serves as a critical
intermediate for Type II Kinase Inhibitors, GPCR ligands, and bi-aryl ether drug candidates.

Chemical Profile & Strategic Value
Structural Logic
The molecule features a trisubstituted benzene ring with a specific substitution pattern that

maximizes pharmacological utility:

C1-Methoxy (
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): A masked phenol. It serves as a robust protecting group during upstream synthesis and
can be selectively demethylated to reveal the phenolic hydroxyl for ether/ester linkage
formation.

C2-Methyl (

): Provides steric bulk to restrict rotation in bi-aryl systems (atropisomerism control) and
blocks the ortho position from metabolic attack.

C5-Cyclopropyl (

): The key pharmacophore. It mimics the isopropyl group in size but offers superior metabolic
stability due to the high C-H bond dissociation energy of the strained ring (

character).

Physicochemical Properties
Property Value (Predicted/Exp) Relevance

Molecular Formula
Low MW fragment (<200 Da)

ideal for FBDD.

Molecular Weight 162.23 g/mol High ligand efficiency potential.

ClogP ~3.2
Lipophilic; good membrane

permeability.

H-Bond Donors 0
Good BBB penetration

potential (if maintained).

Rotatable Bonds 1 (Methoxy)
Rigid scaffold reduces entropic

cost of binding.

Protocol A: High-Fidelity Synthesis (Suzuki-Miyaura
Coupling)
Objective: Synthesize 5-cyclopropyl-2-methylanisole from commercially available 5-bromo-2-

methylanisole. Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with a

cyclopropylboronic acid.
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Reagents & Materials
Substrate: 5-Bromo-2-methylanisole (1.0 equiv)

Coupling Partner: Cyclopropylboronic acid (1.3 equiv)[1]

Catalyst: Palladium(II) acetate (

, 5 mol%)

Ligand: Tricyclohexylphosphine (

, 10 mol%) — Critical for sterically demanding cyclopropyl couplings.

Base: Potassium phosphate tribasic (

, 3.0 equiv)

Solvent: Toluene / Water (20:1 ratio)

Atmosphere: Argon or Nitrogen (strictly inert).[2]

Step-by-Step Methodology
Catalyst Pre-complexation:

In a glovebox or under dual-manifold Schlenk line, charge a reaction vial with

and

.

Add anhydrous Toluene (5 mL/mmol substrate) and stir at RT for 15 mins to generate the

active

species (solution turns from orange to pale yellow/brown).

Reaction Assembly:

Add 5-Bromo-2-methylanisole (1.0 equiv) and Cyclopropylboronic acid (1.3 equiv) to the

reaction vessel.
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Add solid

(3.0 equiv).

Add degassed water (0.25 mL/mmol substrate). Note: The presence of water is essential

for the boronic acid activation cycle.

Coupling:

Seal the vessel and heat to 100°C with vigorous stirring (1000 rpm).

Time: 6–12 hours. Monitor by HPLC/TLC (Eluent: 5% EtOAc in Hexanes). The cyclopropyl

product usually runs slightly higher (

) than the bromide.

Work-up:

Cool to room temperature.[1] Filter through a pad of Celite to remove Pd black.

Dilute with EtOAc, wash with water (

) and brine (

).

Dry over

, filter, and concentrate.

Purification:

Flash Column Chromatography: Silica gel, Gradient 0

5% EtOAc in Hexanes.

Yield Expectation: 85–95% (Colorless oil).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

http://www.audreyli.com/panli/chemistry/reference/Pd_chem/cycloprBA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13695752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: Activation to 5-Cyclopropyl-2-
methylphenol
Objective: Demethylate the anisole to generate the reactive phenol for drug assembly (e.g.,

or Mitsunobu reactions).

Reagents
Substrate: 5-Cyclopropyl-2-methylanisole[3]

Reagent: Boron Tribromide (

, 1.0 M in DCM) — Preferred over Pyridine-HCl for preserving the cyclopropyl ring.

Solvent: Anhydrous Dichloromethane (DCM).[2]

Methodology
Setup: Cool a solution of substrate (1.0 equiv) in DCM (0.2 M) to -78°C (Dry ice/acetone

bath).

Addition: Dropwise add

(2.5 equiv). Caution: Exothermic. Evolution of MeBr gas.

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not reflux; high

heat can open the cyclopropyl ring.

Quench: Slowly pour into ice water.

Extraction: Extract with DCM. Wash organic layer with saturated

(to remove boric acid residues).

Result: 5-Cyclopropyl-2-methylphenol (Solid/Oil).

Strategic Functionalization Map
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The following diagram illustrates the logical flow from the building block to potential drug

scaffolds.

5-Bromo-2-methylanisole

Suzuki Coupling
(cPr-B(OH)2, Pd(OAc)2, PCy3)

5-Cyclopropyl-2-methylanisole
(The Building Block)

Demethylation
(BBr3, -78°C)

Oxidation
(KMnO4/Pyridine)

Nitration
(HNO3/Ac2O)

5-Cyclopropyl-2-methylphenol
(Linker for Kinase Inhibitors)

4-Cyclopropyl-2-methoxybenzoic Acid
(Scaffold for Amide Coupling)

Methyl Oxidation

4-Nitro-5-cyclopropyl-2-methylanisole
(Precursor to Anilines/Indazoles)

Electrophilic Sub (C4)

Click to download full resolution via product page

Caption: Divergent synthesis pathways from 5-Cyclopropyl-2-methylanisole. The core

scaffold can be activated to a phenol, oxidized to a benzoic acid, or nitrated to access aniline

derivatives.

Pharmaceutical Applications (Case Studies)
Type II Kinase Inhibitors
Inhibitors targeting the "inactive" DFG-out conformation of kinases often require a hydrophobic

moiety to occupy the allosteric back-pocket.
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Role: The 5-cyclopropyl-2-methylphenyl motif serves as the "tail" segment.

Mechanism: The cyclopropyl group provides a high-affinity hydrophobic contact, while the

methyl group enforces a twisted conformation relative to the linker (often a urea or amide),

improving selectivity against other kinases.

Analogy: Similar to the cyclopropyl-phenyl moiety in Lenvatinib, but with an ether linkage that

modulates solubility.

GPCR Allosteric Modulators
For G-Protein Coupled Receptors (e.g., mGluR, Dopamine), lipophilic bi-aryl ethers are

common pharmacophores.

Advantage: The cyclopropyl group increases CNS penetration (

modulation) and prevents metabolic "soft spot" oxidation common with isopropyl or ethyl
groups at the same position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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